Methyl 3-(isonicotinamido)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(isonicotinamido)thiophene-2-carboxylate is a chemical compound with the molecular formula C12H10N2O3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and isonicotinamide, a derivative of nicotinic acid.
Mechanism of Action
Target of Action
The primary targets of Methyl 3-(pyridine-4-amido)thiophene-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Thiophene derivatives, to which Methyl 3-(pyridine-4-amido)thiophene-2-carboxylate belongs, have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The exact biochemical pathways affected by this compound are yet to be determined.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-(pyridine-4-amido)thiophene-2-carboxylate are currently unknown
Result of Action
As a member of the thiophene derivatives, it is expected to have a range of biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl 3-(pyridine-4-amido)thiophene-2-carboxylate is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect its action.
Biochemical Analysis
Biochemical Properties
These interactions can lead to a variety of biological effects, making thiophene derivatives valuable in the field of medicinal chemistry .
Cellular Effects
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Molecular Mechanism
Thiophene derivatives have been reported to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiophene derivatives have been reported to exhibit changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
Thiophene derivatives have been reported to exhibit varying effects at different dosages in animal models .
Metabolic Pathways
Thiophene derivatives have been reported to be involved in a variety of metabolic pathways .
Transport and Distribution
Thiophene derivatives have been reported to interact with various transporters and binding proteins .
Subcellular Localization
Thiophene derivatives have been reported to be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(isonicotinamido)thiophene-2-carboxylate typically involves the reaction of methyl 3-aminothiophene-2-carboxylate with isonicotinic acid. One common method involves the use of phosphoryl chloride as a catalyst. The reaction is carried out in pyridine at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(isonicotinamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in isonicotinamide can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-(isonicotinamido)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: The compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminothiophene-2-carboxylate: A key intermediate in the synthesis of Methyl 3-(isonicotinamido)thiophene-2-carboxylate.
Isonicotinamide: A derivative of nicotinic acid with similar structural features.
Thiophene derivatives: Compounds containing the thiophene ring, which exhibit a wide range of chemical and biological properties.
Uniqueness
This compound is unique due to its combined structural features of both thiophene and isonicotinamide. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
methyl 3-(pyridine-4-carbonylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-17-12(16)10-9(4-7-18-10)14-11(15)8-2-5-13-6-3-8/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZDKAIBGWBEQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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